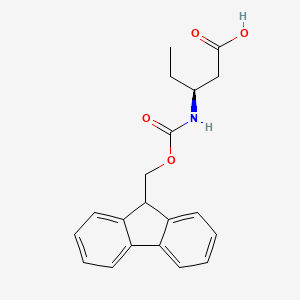

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

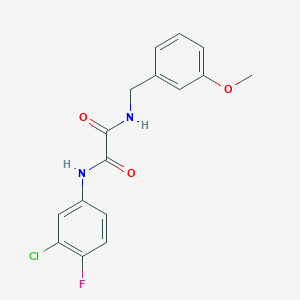

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, also known as Fmoc-L-lysine, is a derivative of lysine that is widely used in the field of peptide chemistry. It is a white powder with a molecular weight of 437.53 g/mol and a melting point of 92-94°C. Fmoc-L-lysine is commonly used as a building block for the synthesis of peptides and proteins, due to its ability to protect the amine group of lysine during peptide synthesis.

科学的研究の応用

Solid Phase Peptide Synthesis

Fmoc-amino acids, including (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid, are crucial in solid-phase peptide synthesis (SPPS). They provide a stable means to protect the amino group during the peptide chain assembly, allowing for sequential coupling of amino acids without interference from reactive side groups. Bleicher et al. (2000) reported on the synthesis of new linkers for SPPS that show higher acid stability compared to standard trityl resins, highlighting the importance of such compounds in the synthesis of peptides with high yield and purity (Bleicher, Lutz, & Wuethrich, 2000).

Protection of Hydroxy-Groups

The Fmoc group is also employed to protect hydroxy-groups in conjunction with acid- and base-labile protecting groups. Gioeli and Chattopadhyaya (1982) demonstrated the use of the Fmoc group for the protection of hydroxy-groups, showing its compatibility with a variety of other protecting groups and its ease of removal under mild conditions, preserving the integrity of other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Synthesis of Lipoic Acid Analogs

Kates et al. (2014) explored the synthesis of lipoic acid analogs by condensing natural and unnatural amino acids, including Fmoc-protected amino acids, with the carboxylic acid moiety of lipoic acid. This research aimed at discovering compounds with enhanced antioxidant and cytoprotective properties, showcasing the applicability of Fmoc-amino acids in the development of therapeutically valuable compounds (Kates, Casale, Baguisi, & Beeuwkes, 2014).

Development of Novel Fluorescence Probes

Setsukinai et al. (2003) utilized derivatives of Fmoc-amino acids in the synthesis of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes selectively detect highly reactive oxygen species, offering tools for studying the roles of ROS in biological and chemical applications. The study demonstrates the utility of Fmoc-amino acids in creating sensitive and selective probes for scientific research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDHGDWNJABZLC-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2603231.png)

![N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2603233.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2603240.png)

![2-Chloro-N-methyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]propanamide](/img/structure/B2603241.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2603242.png)

![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2603244.png)

![ethyl 4-{[3-methyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2603249.png)